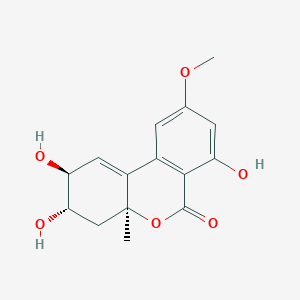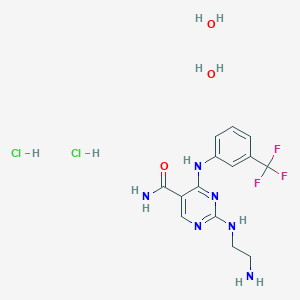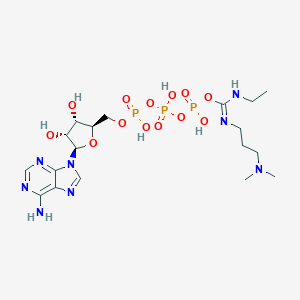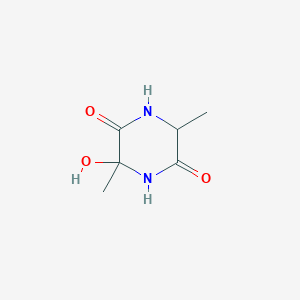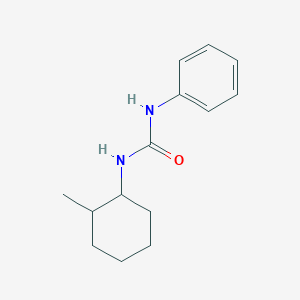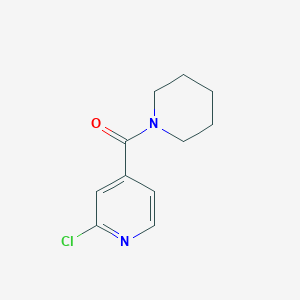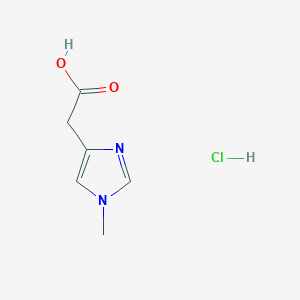![molecular formula C9H18O2 B161575 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) CAS No. 134175-90-9](/img/structure/B161575.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as IBA, this compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of IBA is not fully understood, but it is believed to involve the activation of specific receptors in cells that promote cell growth and differentiation. IBA is also thought to interact with enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
IBA has been found to have various biochemical and physiological effects, including the promotion of cell growth and differentiation, the inhibition of cancer cell growth, and the stimulation of root formation in plants. IBA has also been found to have anti-inflammatory properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IBA in lab experiments is its low toxicity, which makes it safe to handle and use. IBA is also relatively inexpensive and easy to synthesize. However, one limitation of using IBA in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for research on IBA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in nanotechnology and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBA and to determine its safety and efficacy for use in medicine and agriculture.
Conclusion:
In conclusion, IBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. While there is still much to be learned about IBA, its potential for use in medicine, agriculture, and materials science makes it an exciting area of research for scientists and researchers alike.
Synthesemethoden
IBA can be synthesized using various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of epichlorohydrin with isobutanol in the presence of an acid catalyst such as hydrochloric acid. The product obtained from both methods is IBA, which can be purified using different techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
IBA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, IBA is used as a plant growth regulator to promote root formation in cuttings and to stimulate the growth of lateral roots. In medicine, IBA has been studied for its potential anti-cancer properties and has been found to inhibit the growth of cancer cells. In materials science, IBA has been used as a crosslinking agent for the synthesis of polymers.
Eigenschaften
CAS-Nummer |
134175-90-9 |
|---|---|
Produktname |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
NQKUHMCAOBVHQC-VGMNWLOBSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
Kanonische SMILES |
CC(C)C1C(O1)C(C(C)C)O |
Synonyme |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



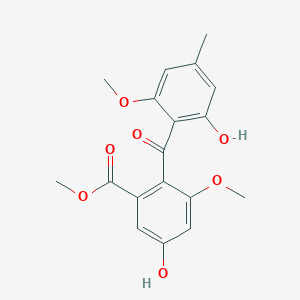
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
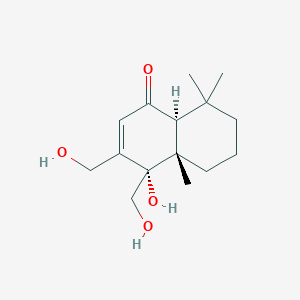
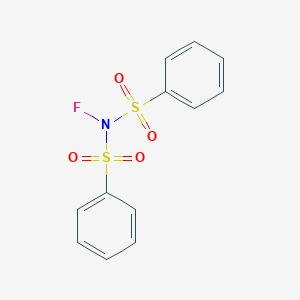
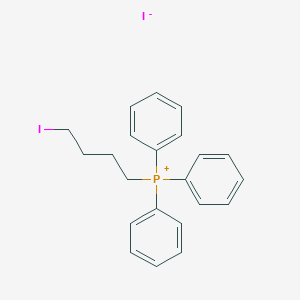
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
